molecular formula C18H19O2P B12902671 2-(Diphenylphosphoryl)cyclohexan-1-one CAS No. 53695-49-1

2-(Diphenylphosphoryl)cyclohexan-1-one

Cat. No.: B12902671
CAS No.: 53695-49-1
M. Wt: 298.3 g/mol
InChI Key: UDTRZCXFHAWDHO-UHFFFAOYSA-N
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Description

2-(Diphenylphosphoryl)cyclohexanone is an organic compound with the molecular formula C18H19O2P It is known for its unique structure, which includes a cyclohexanone ring bonded to a diphenylphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphoryl)cyclohexanone typically involves the reaction of cyclohexanone with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

Cyclohexanone+Diphenylphosphoryl chloride2-(Diphenylphosphoryl)cyclohexanone+HCl\text{Cyclohexanone} + \text{Diphenylphosphoryl chloride} \rightarrow \text{2-(Diphenylphosphoryl)cyclohexanone} + \text{HCl} Cyclohexanone+Diphenylphosphoryl chloride→2-(Diphenylphosphoryl)cyclohexanone+HCl

Industrial Production Methods

Industrial production of 2-(Diphenylphosphoryl)cyclohexanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity 2-(Diphenylphosphoryl)cyclohexanone.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphoryl)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the phosphoryl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the phosphoryl group under mild conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Phosphorylated amines or alcohols.

Scientific Research Applications

2-(Diphenylphosphoryl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphoryl)cyclohexanone involves its interaction with molecular targets through its phosphoryl group. The compound can form stable complexes with metal ions and other electrophilic species, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenylphosphoryl)phenol
  • 2-(Diphenylphosphoryl)benzaldehyde
  • 2-(Diphenylphosphoryl)acetophenone

Uniqueness

2-(Diphenylphosphoryl)cyclohexanone is unique due to its cyclohexanone ring, which imparts distinct steric and electronic properties compared to other diphenylphosphoryl compounds. This uniqueness makes it valuable in specific synthetic and industrial applications where these properties are advantageous.

Properties

CAS No.

53695-49-1

Molecular Formula

C18H19O2P

Molecular Weight

298.3 g/mol

IUPAC Name

2-diphenylphosphorylcyclohexan-1-one

InChI

InChI=1S/C18H19O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,18H,7-8,13-14H2

InChI Key

UDTRZCXFHAWDHO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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